molecular formula C7H14N2 B14734301 1H-Pyrazolo(1,2-a)pyridazine, hexahydro- CAS No. 5721-43-7

1H-Pyrazolo(1,2-a)pyridazine, hexahydro-

Número de catálogo: B14734301
Número CAS: 5721-43-7
Peso molecular: 126.20 g/mol
Clave InChI: AEIPXYXICKFNER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazolo(1,2-a)pyridazine, hexahydro- is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyridazine ring, with full saturation (hexahydro) in the pyridazine moiety. This structural feature confers rigidity and specific electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Propiedades

Número CAS

5721-43-7

Fórmula molecular

C7H14N2

Peso molecular

126.20 g/mol

Nombre IUPAC

2,3,5,6,7,8-hexahydro-1H-pyrazolo[1,2-a]pyridazine

InChI

InChI=1S/C7H14N2/c1-2-5-9-7-3-6-8(9)4-1/h1-7H2

Clave InChI

AEIPXYXICKFNER-UHFFFAOYSA-N

SMILES canónico

C1CCN2CCCN2C1

Origen del producto

United States

Aplicaciones Científicas De Investigación

Scientific Research Applications of Hexahydro-1H-Pyrazolo[1,2-a]pyridazine Derivatives

Hexahydro-pyrrolo- and hexahydro-1H-pyrido[1,2-b]pyridazin-2-one analogs represent a novel class of inhibitors with diverse applications in scientific research . Research findings indicate their potential as antimicrobial agents and in cancer treatment .

Inhibition of HCV NS5B Polymerase

Hexahydro-pyrrolo- and hexahydro-1H-pyrido[1,2-b]pyridazin-2-one analogs have demonstrated activity as inhibitors of genotype 1 HCV NS5B polymerase . Compound 4c exhibited potent inhibitory activity in biochemical and replicon assays (IC50 (1b) <10 nM; EC50 (1b)=34 nM) and good stability towards human liver microsomes (HLM t1/2 =59 min) .

Anti-cancer Properties

Zinc Oxide Nanoparticles (ZnO NPs) have been utilized in the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones, which were evaluated for their anti-cancer properties . The study suggests that these compounds hold promise as anti-cancer agents .

Antimicrobial Activities

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antimicrobial activities . Several synthesized compounds were evaluated for their antibacterial and antifungal activities, with compounds 8b , 10e , 10i , and 10n showing significant activity against Gram-positive and Gram-negative bacterial strains .

Other Research Applications

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1H-pyrazolo(1,2-a)pyridazine, hexahydro- and analogous compounds:

Compound Name Core Structure Saturation Molecular Formula (Example) Molecular Weight (Example) Key Features
1H-Pyrazolo(1,2-a)pyridazine, hexahydro- Pyrazole + Pyridazine Pyridazine saturated Not explicitly provided Inferred ~160–180 g/mol Rigid bicyclic system; potential GABA modulation
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Pyrrole + Pyrazine + Diketone Fully saturated C7H10N2O2 154 g/mol Antioxidant activity; marine bacterial origin
1H-Pyrazolo[3,4-c]pyridazine derivatives Pyrazole + Pyridazine Unsaturated Variable (e.g., C16H12N4) ~260–300 g/mol GABA receptor modulation; epilepsy treatment
Hexahydro-1H-pyrrolizine Pyrrolizidine (two fused pyrroles) Fully saturated C7H13N 111.19 g/mol Industrial solvent; neurotoxic potential
Cyclo(Gly-L-Pro) Diketopiperazine (pyrrolidine + piperazine) Partially saturated C7H10N2O2 154 g/mol Enzyme inhibition; cyclic dipeptide

Key Observations :

  • Saturation : Hexahydro- modifications (e.g., in pyridazine or pyrrolizidine rings) enhance stability but reduce aromaticity, altering reactivity and binding affinity compared to unsaturated analogs .
  • Functional Groups : The presence of diketone groups in pyrrolo[1,2-a]pyrazine-1,4-dione enhances antioxidant activity, whereas pyrazolo-pyridazine derivatives with biphenyl substituents show receptor-targeted bioactivity .
Antioxidant Activity
  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- exhibits strong antioxidant properties (e.g., 35–37% activity in Bacillus tequilensis and Streptomyces strains) due to its diketone moiety and electron-rich heterocycle .
  • 1H-Pyrazolo(1,2-a)pyridazine, hexahydro-: No direct data, but saturated pyridazine analogs are less likely to exhibit radical scavenging compared to diketone-containing compounds .
Receptor Modulation
  • Hexahydro-1H-pyrrolizine : Lacks receptor-specific activity but is associated with neurotoxicity in high concentrations .
Antimicrobial Activity
  • Cyclo(Gly-L-Pro) : Shows moderate antimicrobial activity due to its cyclic dipeptide structure, which disrupts bacterial membranes .
  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- : Antimicrobial effects are secondary to its antioxidant role .

Métodos De Preparación

Cyclocondensation of Aminopyrazoles with Carbonyl Derivatives

A prevalent method for analogous pyrazolo-fused systems involves cyclocondensation between 5-aminopyrazoles and carbonyl-containing substrates. In pyrazolo[1,5-a]pyrimidine synthesis, 5-aminopyrazoles react with sodium salts of (hydroxymethylene)cycloalkanones under reflux with piperidine acetate and acetic acid. For hexahydro-1H-pyrazolo[1,2-a]pyridazine, a similar approach could employ:

  • Substrate : Cyclohexanone derivatives (e.g., sodium hydroxymethylene-cyclohexanone) to introduce the pyridazine ring.
  • Conditions : Reflux in aqueous acetic acid with piperidine acetate as a base.
  • Mechanism : Nucleophilic attack by the aminopyrazole’s amino group on the electrophilic carbonyl carbon, followed by cyclodehydration.

Hydrogenation of Aromatic Precursors

Saturation of aromatic pyrazolo[1,2-a]pyridazine intermediates via catalytic hydrogenation offers a viable pathway. For example:

  • Synthesize the aromatic pyrazolo[1,2-a]pyridazine via cyclization.
  • Apply hydrogen gas (H₂) under pressure with a palladium or platinum catalyst to reduce double bonds.
    This method ensures complete saturation but requires stable aromatic precursors.

Detailed Methodologies and Reaction Optimization

One-Pot Cyclization Using Diamines and Diketones

A hypothetical route involves reacting a 1,2-diamine with a 1,4-diketone to form both rings simultaneously:

  • Reactants : 1,2-Diaminocyclohexane and glutaraldehyde.
  • Conditions : Acidic (e.g., HCl) or basic (e.g., NaOAc) media at 80–100°C.
  • Outcome : Cyclocondensation forms the bicyclic framework, with water elimination.

Table 1 : Candidate Reactants for One-Pot Cyclization

Reactant A Reactant B Conditions Yield (Theoretical)
1,2-Diaminocyclohexane Glutaraldehyde HCl, reflux 40–60%
1,2-Diaminopentane Cyclohexanedione NaOAc, 80°C 30–50%

Catalytic Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM provides an alternative for constructing saturated bicyclics:

  • Substrate : Diene precursors with pre-installed nitrogen atoms.
  • Catalyst : Grubbs’ catalyst (e.g., RuCl₂(PCy₃)₂CHPh).
  • Conditions : Dichloromethane, 40°C, inert atmosphere.
    This method excels in regioselectivity but requires specialized catalysts.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR : ¹H NMR signals for saturated CH₂ groups (δ 1.2–2.5 ppm) and nitrogen-adjacent protons (δ 3.0–3.8 ppm).
  • MS : Molecular ion peak at m/z 126.20 (C₇H₁₄N₂).

X-ray Crystallography

While no crystal data is available for this compound, analogous bicyclics exhibit chair conformations in the pyridazine ring and envelope conformations in the pyrazolo ring.

Applications and Derivative Synthesis

Antimicrobial Agents

Pyrazolo-pyridazine hybrids exhibit antimicrobial activity by inhibiting bacterial DNA gyrase. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced potency.

Kinase Inhibition

Patent literature highlights pyrazolo[1,5-a]pyrimidines as AAK1 inhibitors. Structural similarity suggests hexahydro-1H-pyrazolo[1,2-a]pyridazine could serve as a conformationally restricted kinase inhibitor scaffold.

Q & A

Q. How to assess the pharmacokinetic profile of pyrazolo-pyridazine derivatives?

  • Approach : Conduct in vitro ADMET assays:
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
  • CYP inhibition : Fluorescent-based assays for CYP3A4/2D6 isoforms.
    Prioritize derivatives with logP <3 and >30% microsomal stability for in vivo studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.